molecular formula C15H18N2O2 B2489769 N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide CAS No. 2361637-91-2

N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide

Cat. No.: B2489769
CAS No.: 2361637-91-2
M. Wt: 258.321
InChI Key: XAQHBCZUDFVKHX-UHFFFAOYSA-N
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Description

N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-methylphenylamine and a suitable carbonyl compound.

    Introduction of the Prop-2-enamide Moiety: The prop-2-enamide group can be introduced through a reaction involving an appropriate acylating agent, such as acryloyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.

Uniqueness: N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-14(18)16-13-8-5-9-17(15(13)19)12-7-4-6-11(2)10-12/h3-4,6-7,10,13H,1,5,8-9H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQHBCZUDFVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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